Bis(trifluoromethyl)germane

Description

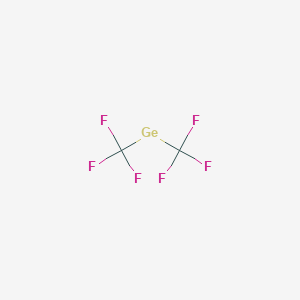

Structure

2D Structure

Properties

Molecular Formula |

C2F6Ge |

|---|---|

Molecular Weight |

210.64 g/mol |

InChI |

InChI=1S/C2F6Ge/c3-1(4,5)9-2(6,7)8 |

InChI Key |

XIWGWYARKVFXKV-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)[Ge]C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis Trifluoromethyl Germane

Direct Synthesis Strategies for Fluorinated Germane (B1219785) Derivatives

Direct fluorination involves the reaction of a hydrocarbon precursor with elemental fluorine, often diluted with an inert gas, to replace hydrogen atoms with fluorine. This method has been successfully applied to organogermanium compounds to create perfluorinated derivatives. A key advantage of this approach is the potential to preserve existing metal-carbon bonds during the fluorination process. dtic.mil

For instance, the controlled direct fluorination of tetramethylgermane (B1582461) (Ge(CH3)4) has been shown to produce tetrakis(trifluoromethyl)germane (B14628935) (Ge(CF3)4) in significant yields. dtic.mil This conversion demonstrates that the germanium-carbon bond can withstand the harsh conditions of direct fluorination, suggesting the feasibility of this method for producing other trifluoromethylated germanes. The general reaction involves passing a dilute mixture of fluorine gas over the organogermanium precursor at low temperatures.

The reaction of tetramethylgermane with fluorine gas can be summarized as follows: Ge(CH3)4 + 12 F2 → Ge(CF3)4 + 12 HF

While this method is powerful for exhaustive fluorination, achieving selective partial fluorination to yield compounds like bis(trifluoromethyl)germane from precursors such as dimethylgermane ( (CH3)2GeH2) is a significant challenge. beilstein-journals.org Controlling the reaction to replace only specific methyl groups while leaving Ge-H bonds intact requires precise control over reaction conditions, such as temperature, fluorine concentration, and reaction time. rsc.org The development of photosensitized direct C-H fluorination represents an advancement in achieving higher selectivity, although its application to germane hydrides is not extensively documented. beilstein-journals.org

Table 1: Examples of Direct Fluorination in Organogermanium Chemistry

| Precursor | Fluorinating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Tetramethylgermane | F2 / He | Tetrakis(trifluoromethyl)germane | 63.5% | dtic.mil |

This table illustrates the applicability of direct fluorination for creating perfluoroalkyl organometallic compounds.

Indirect Synthetic Routes Utilizing Fluorinated Organometallic Reagents

Indirect routes offer greater control and selectivity in the synthesis of partially fluorinated germanes. These methods typically involve the reaction of a germanium precursor containing leaving groups (like halides) with a reagent that can deliver a trifluoromethyl nucleophile or its equivalent.

A common strategy for forming Ge-CF3 bonds involves the reaction of germanium halides with trifluoromethylating agents. One of the most prevalent precursors for this type of reaction is trifluoromethyl iodide (CF3I). psu.edu This reagent can react with germanium hydrides or halides, often under photolytic or thermal conditions, to introduce the CF3 group. For example, the synthesis of dimethylthis compound has been achieved by reacting dimethylgermane with trifluoromethylating agents. ontosight.ai

Another important class of reagents is silicon-based trifluoromethylating agents, such as trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent. beilstein-journals.org This reagent, activated by a fluoride (B91410) source, can deliver a nucleophilic CF3 group to various electrophiles. nih.gov Its application to germanium precursors, such as dichlorogermane (B91298) (GeH2Cl2) or germylenes (GeR2), could provide a pathway to this compound.

Fluoroform (HCF3) has also been explored as a cost-effective trifluoromethylating agent. psu.eduresearchgate.net When deprotonated by a strong base, it can form a trifluoromethyl anion equivalent capable of reacting with suitable germanium electrophiles. researchgate.net

Table 2: Common Trifluoromethylating Agents and Their Germanium Precursors

| Trifluoromethylating Agent | Germanium Precursor Example | Product Type | Activation Method |

|---|---|---|---|

| Trifluoromethyl iodide (CF3I) | Dialkylgermanes | Alkyl(trifluoromethyl)germanes | Thermal/Photolytic |

| Trimethyl(trifluoromethyl)silane (TMSCF3) | Germanium halides (e.g., GeH2Cl2) | Trifluoromethylgermanes | Fluoride initiator |

| Fluoroform (HCF3) | Germanium halides | Trifluoromethylgermanes | Strong base |

Bis(trifluoromethyl)diazomethane ((CF3)2CN2) is a well-known precursor to the highly electrophilic bis(trifluoromethyl)carbene ((CF3)2C:). orgsyn.org This carbene can undergo insertion reactions into various bonds. While it has been shown to react with compounds containing As-H and Sn-H bonds, studies have indicated that it does not readily insert into Si-H or Ge-H bonds under typical thermal conditions. cdnsciencepub.com

However, bis(trifluoromethyl)diazomethane has been observed to react with other germanium compounds. For instance, its reaction with trimethyl(trifluoropropynyl)germane at elevated temperatures leads to the formation of a cyclopropene (B1174273) derivative, indicating reactivity with unsaturated germanium species rather than direct insertion into Ge-H bonds. cdnsciencepub.com The reaction of bis(trifluoromethyl)diazomethane with transition-metal hydrides to form M-CH(CF3)2 complexes is well-established, but analogous reactivity with germane hydrides to form Ge-CH(CF3)2 is less favored. rsc.org

The primary utility of bis(trifluoromethyl)diazomethane in this context may not be for direct synthesis of this compound, but for creating related structures or more complex fluorinated organogermanium compounds.

Exchange reactions, where ligands or groups are swapped between two chemical species, are a fundamental tool in synthetic chemistry. chemistrylearner.comchemguide.co.uk In the context of perfluoroalkylgermanium chemistry, this can involve the exchange of halide or other alkyl groups on a germanium center with trifluoromethyl groups from another organometallic reagent.

A prominent example of this type of transmetalation is the reaction between organotin compounds and germanium tetrachloride. Aryl- and perfluoroaryl-trichlorogermanes can be synthesized in good yields by heating the corresponding tributylstannanes with GeCl4. acs.org For instance, 1-(tri-n-butylstannyl)-3,5-bis(trifluoromethyl)benzene reacts with germanium tetrachloride to yield 3,5-bis(trifluoromethyl)phenyltrichlorogermane. acs.org

While not a direct route to (CF3)2GeH2, these reactions establish the principle of transferring fluorinated organic groups to a germanium center. A hypothetical route could involve the reaction of a trifluoromethyl-metal species, such as CF3Cu or (CF3)2Cd, with a germanium dihalide like GeH2I2.

Reaction Example: GeH2I2 + (CF3)2Cd → (CF3)2GeH2 + CdI2

This type of salt elimination or metathesis reaction is plausible but is contingent on the availability and stability of the appropriate germanium and trifluoromethyl precursors. The success of such an exchange depends on the relative electronegativities and bond energies of the starting materials and products.

Mechanistic Aspects of this compound Formation Pathways

The mechanisms underlying the formation of this compound vary significantly with the chosen synthetic route.

For trifluoromethylation protocols using reagents like CF3I, the reaction often proceeds via a radical mechanism. Homolytic cleavage of the C-I bond, induced by heat or UV light, generates a trifluoromethyl radical (•CF3). This radical can then abstract a hydrogen atom from a germane (e.g., GeH4), leaving a germyl (B1233479) radical (•GeH3). The germyl radical subsequently reacts with another molecule of CF3I to form the product and propagate the radical chain.

A proposed radical chain mechanism:

Initiation: CF3I → •CF3 + •I

Propagation: •CF3 + GeH4 → CF3H + •GeH3

Propagation: •GeH3 + CF3I → CF3GeH3 + •I

Further substitution would lead to the formation of (CF3)2GeH2.

In contrast, reactions involving nucleophilic trifluoromethylating agents like TMSCF3 proceed through an anionic mechanism. A catalytic amount of a fluoride source activates the TMSCF3 to form a hypervalent siliconate intermediate, which serves as a source of the trifluoromethyl anion (CF3-). nih.gov This nucleophilic anion can then attack the germanium center, displacing a halide or other leaving group. The process is believed to be a turnover-limited chain reaction where the initiator plays a crucial role. nih.gov

For direct fluorination , the mechanism is a free-radical chain reaction involving fluorine atoms abstracting hydrogen atoms from the methyl groups on the precursor, followed by reaction of the resulting carbon-centered radical with F2. dtic.mil The extreme reactivity is controlled by using low temperatures and high dilution with an inert gas.

Synthetic Challenges and Advancements in Perfluorinated Germane Accessibility

The synthesis of perfluorinated germanes, including this compound, is fraught with challenges. The strong electron-withdrawing nature of trifluoromethyl groups can significantly alter the reactivity of the germanium center, making subsequent reactions difficult to control. jst.go.jp

Key Challenges:

Selectivity: Achieving partial and selective fluorination or trifluoromethylation is difficult. Direct fluorination often leads to a mixture of polyfluorinated products that are challenging to separate. beilstein-journals.org

Precursor Stability: Many organogermanium hydrides and halides are reactive and may be thermally or chemically sensitive, complicating their handling and purification.

Reagent Cost and Availability: Specialized fluorinating and trifluoromethylating agents can be expensive and require careful handling. cas.cn

Reaction Control: The high reactivity of intermediates like the •CF3 radical can lead to undesired side reactions and decomposition pathways.

Advancements:

New Reagents: The development of novel and more manageable trifluoromethylating agents, such as stable sulfonium (B1226848) salts (Umemoto's reagents) or reagents derived from fluoroform, has broadened the accessibility of these synthetic transformations. researchgate.netcas.cn

Catalytic Methods: The rise of photoredox and transition-metal catalysis has enabled the generation of trifluoromethyl radicals under milder conditions, offering improved control and functional group tolerance. beilstein-journals.org

Mechanistic Understanding: Detailed mechanistic studies, for instance on anion-initiated trifluoromethylation, provide a rational basis for optimizing reaction conditions and designing more efficient synthetic protocols. nih.gov

C-F Activation: Research into the activation of C-F bonds by germylium ions offers new perspectives on forming and breaking germanium-fluorine bonds, which could lead to novel synthetic routes. rsc.org

These advancements continue to lower the barriers to synthesizing complex fluorinated molecules like this compound, paving the way for their potential application in materials science and as intermediates in organic synthesis. gelest.com

Advanced Spectroscopic and Diffractional Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of nuclei. For bis(trifluoromethyl)germane, a multi-nuclear approach is essential for a comprehensive analysis.

A combination of ¹⁹F, ¹³C, ¹H, and ⁷³Ge NMR spectroscopy offers a complete picture of the this compound molecule.

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and provides distinct signals for the trifluoromethyl groups. In this compound, the fluorine atoms are chemically equivalent, and thus a single resonance is expected. This resonance would likely appear as a triplet due to coupling with the two equivalent protons of the germane (B1219785) moiety (²JFH). The chemical shift of the CF₃ group is sensitive to its electronic environment. nih.govnih.gov

¹H NMR: The proton NMR spectrum would exhibit a septet for the two equivalent germane protons, arising from coupling to the six equivalent fluorine atoms of the two trifluoromethyl groups (²JHF). The chemical shift would be influenced by the electronegativity of the germanium and the trifluoromethyl groups.

¹³C NMR: The ¹³C NMR spectrum would show a quartet for the carbon atom of the trifluoromethyl group due to one-bond coupling with the three fluorine atoms (¹JCF). This coupling constant is typically large and is a characteristic feature of the CF₃ group. beilstein-journals.org

⁷³Ge NMR: Germanium-73 is the only NMR-active isotope of germanium, but it possesses a low natural abundance (7.73%) and a nuclear spin of 9/2, which can lead to broad signals. huji.ac.il The chemical shift of ⁷³Ge is very sensitive to the nature of the substituents. For this compound, the ⁷³Ge resonance would be expected in a specific region characteristic of germanes with highly electronegative groups. One-bond coupling to fluorine (¹JGeF) is anticipated, which, for a coordination number of four, is typically around 178 Hz. huji.ac.il

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| ¹⁹F | -60 to -80 | Triplet | ²JFH ≈ 5-15 |

| ¹H | +3 to +5 | Septet | ²JHF ≈ 5-15 |

| ¹³C | +120 to +130 | Quartet | ¹JCF ≈ 270-280 |

Note: The predicted values are based on typical ranges for similar organometallic compounds containing trifluoromethyl and germane moieties.

Two-dimensional (2D) NMR experiments, such as ¹H-¹⁹F HETCOR, would be invaluable in confirming the coupling between the proton and fluorine nuclei. Such an experiment would show a cross-peak correlating the proton and fluorine resonances, definitively establishing their proximity in the molecule.

Relaxation time measurements (T₁ and T₂) for all the active nuclei can provide insights into the molecular dynamics, such as the rotational correlation times of the molecule and the internal rotation of the trifluoromethyl groups. The quadrupole moment of the ⁷³Ge nucleus would significantly influence its relaxation, making its T₁ value a sensitive probe of the symmetry of the electric field gradient at the germanium center. huji.ac.il

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are characteristic of its structure and bonding.

The vibrational spectrum of this compound is expected to be complex due to the number of atoms. However, certain vibrational modes can be assigned to specific functional groups.

C-F Stretching: The C-F stretching vibrations are expected to be very strong in the IR spectrum and typically appear in the region of 1100-1300 cm⁻¹. The symmetric and asymmetric stretches of the CF₃ groups will likely give rise to multiple intense bands.

Ge-H Stretching: The Ge-H stretching vibration is a characteristic band for germanes and is expected to appear in the region of 2000-2100 cm⁻¹.

Ge-C Stretching: The stretching vibrations of the Ge-C bonds would be found at lower frequencies, typically in the 600-700 cm⁻¹ region.

Deformation Modes: CF₃ deformation (bending) modes are expected in the 500-700 cm⁻¹ range, while GeH₂ deformation modes would appear at lower wavenumbers.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Ge-H stretch | 2000 - 2100 | Medium-Strong | Strong |

| C-F stretch (asymmetric) | 1200 - 1300 | Very Strong | Medium |

| C-F stretch (symmetric) | 1100 - 1200 | Very Strong | Strong |

| Ge-C stretch | 600 - 700 | Medium | Strong |

| CF₃ deformation | 500 - 700 | Strong | Medium |

Note: These are predicted ranges based on characteristic group frequencies.

The precise frequencies of the vibrational modes are sensitive to intramolecular interactions. For instance, the coupling between the Ge-C stretching and CF₃ deformation modes can provide information about the strength of the Ge-C bond and the influence of the trifluoromethyl groups on the germanium center. A detailed analysis of the vibrational spectra, often aided by computational calculations (e.g., Density Functional Theory), can provide a more complete assignment of the observed bands and a deeper understanding of the intramolecular forces. mdpi.com

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

For this compound, electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak [ (CF₃)₂GeH₂ ]⁺•. The isotopic pattern of this peak would be characteristic of the presence of germanium, which has several naturally occurring isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge).

The fragmentation of the molecular ion would be expected to proceed through the loss of various neutral fragments. Common fragmentation pathways for trifluoromethyl-containing compounds involve the loss of a fluorine atom or a CF₃ radical. fluorine1.ru For this compound, the following fragmentation pathways are plausible:

Loss of a hydrogen atom: [ (CF₃)₂GeH ]⁺

Loss of a fluorine atom: [ (CF₃)(CF₂)GeH₂ ]⁺

Loss of a trifluoromethyl radical: [ (CF₃)GeH₂ ]⁺

Loss of germane: [ (CF₃)₂ ]⁺•

The relative abundances of the fragment ions would provide valuable information about the relative bond strengths within the molecule.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Formula |

|---|---|

| Molecular Ion | [C₂H₂F₆Ge]⁺• |

| M - H | [C₂HF₆Ge]⁺ |

| M - F | [C₂H₂F₅Ge]⁺ |

Note: The m/z values will vary depending on the specific germanium isotope.

Lack of Publicly Available Data for this compound Characterization

A comprehensive search of scientific literature and databases has revealed no specific experimental or theoretical data for the advanced spectroscopic and diffractional characterization of the chemical compound this compound ((CF3)2GeH2).

Consequently, it is not possible to provide an article structured around the requested detailed outline, which includes:

X-ray Diffraction Studies of this compound Derivatives and Complexes in Crystalline States

Solid-State Structural Parameters and Intermolecular Interactions

Therefore, no data tables or detailed research findings for this compound can be presented as requested.

Crystallographic Insights into Coordination Environments

However, valuable insights into the likely molecular geometry and coordination environment of the germanium center in this compound can be inferred from computational studies on closely related trifluoromethylated germane compounds. One such study on azidotris(trifluoromethyl)germane, (CF₃)₃GeN₃, employed density functional theory (DFT) calculations to determine its structure. acs.orgnih.gov While not a direct analogue, the structural parameters of the (CF₃)₃Ge- moiety in this molecule provide a reasonable basis for predicting the coordination environment in this compound.

In azidotris(trifluoromethyl)germane, the germanium atom is coordinated to three trifluoromethyl groups and one azide (B81097) group, resulting in a tetrahedral geometry around the central germanium atom. The C-Ge-C bond angles in the (CF₃)₃Ge- fragment are predicted by these calculations. By analogy, it is anticipated that this compound would also exhibit a tetrahedral coordination geometry around the germanium atom, with the two trifluoromethyl groups and two hydrogen atoms occupying the vertices of the tetrahedron.

The introduction of the highly electronegative trifluoromethyl groups is expected to significantly influence the bond lengths and angles around the germanium center compared to simpler germanes like GeH₄. The strong electron-withdrawing nature of the CF₃ groups would likely lead to a shortening of the Ge-C bonds. Furthermore, steric repulsion between the bulky trifluoromethyl groups could cause the C-Ge-C bond angle to deviate from the ideal tetrahedral angle of 109.5°. Conversely, the H-Ge-H bond angle might be smaller than this ideal value.

It is important to emphasize that these structural predictions are based on theoretical calculations of a related compound and fundamental principles of molecular geometry. Experimental validation through X-ray crystallography or gas-phase electron diffraction studies of this compound would be necessary to definitively determine its solid-state or molecular structure.

Table 1: Calculated Structural Parameters for Azidotris(trifluoromethyl)germane ((CF₃)₃GeN₃) from DFT Calculations acs.orgnih.gov

| Parameter | Value |

| Ge-C Bond Length | Not specified in abstract |

| Ge-N Bond Length | Not specified in abstract |

| C-Ge-C Bond Angle | Not specified in abstract |

| C-Ge-N Bond Angle | Not specified in abstract |

| Molecular Geometry | Tetrahedral at Germanium |

| Note: Specific bond lengths and angles were not detailed in the abstract of the cited source. The table reflects the general structural information provided. |

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant scarcity of computational and theoretical research specifically focused on the chemical compound this compound ((CF₃)₂GeH₂). Despite extensive searches for data pertaining to its electronic structure, reactivity, and spectroscopic properties, the necessary information to construct a detailed and scientifically rigorous article as outlined is not available in the public domain.

The requested article structure necessitates in-depth information from various computational chemistry investigations, including:

Quantum Chemical Calculations: Specific data from Density Functional Theory (DFT) or ab initio methods concerning the geometry optimization, electronic structure, vibrational frequencies, and thermochemical properties of this compound are not present in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping: No studies detailing the surface charge distribution and electrostatic potential of this specific germane derivative could be located.

Frontier Molecular Orbital (FMO) Theory: Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and orbital contributions for this compound is absent from the available scientific record.

Natural Bond Orbital (NBO) Analysis: Detailed analyses of bonding characteristics, donor-acceptor interactions, and hyperconjugative effects through NBO calculations for this compound have not been published.

While general principles of these computational methods are well-documented and have been applied to a wide array of other organometallic and fluorinated compounds, the specific application and resulting data for this compound are not available. Generating an article based on the requested outline would require speculative and unverified information, which falls outside the scope of scientifically accurate reporting.

Therefore, it is not possible to provide the requested in-depth article at this time. Further experimental and computational research on this compound is needed to elucidate the detailed electronic and structural properties required for such an analysis.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Non-Linear Optical (NLO) Property Predictions and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics. journaleras.com Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the NLO properties of molecules. journaleras.com The key parameters determining a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). journaleras.com

For bis(trifluoromethyl)germane, it is anticipated that the two highly electronegative trifluoromethyl groups would significantly influence its electronic distribution and, consequently, its NLO properties. To illustrate the computational approach, we can consider the findings from a DFT study on 5-(Trifluoromethyl)pyridine-2-thiol, which also features a trifluoromethyl group. In that study, calculations were performed using the B3LYP and HSEH1PBE functionals with a 6–311+G(d,p) basis set to determine the NLO parameters. journaleras.com

The first hyperpolarizability (β) is a critical indicator of NLO activity. journaleras.com For 5-(Trifluoromethyl)pyridine-2-thiol, the calculated β value was found to be significantly higher than that of the reference material, urea, suggesting its potential as an NLO material. journaleras.com A similar computational approach for this compound would likely reveal a substantial hyperpolarizability. The strong electron-withdrawing nature of the two CF₃ groups would induce a significant dipole moment and enhance the molecular polarizability, which are prerequisites for a large hyperpolarizability value.

Table 1: Predicted NLO Properties of this compound (Hypothetical Data Based on Analogous Compounds)

| Property | Predicted Value | Computational Method |

| Dipole Moment (μ) | > 3.0 D | DFT/B3LYP/6-311+G(d,p) |

| Mean Polarizability (α) | > 10 x 10⁻²⁴ esu | DFT/B3LYP/6-311+G(d,p) |

| First Hyperpolarizability (β) | > 50 x 10⁻³² esu | DFT/B3LYP/6-311+G(d,p) |

Note: The values in this table are hypothetical and are intended to illustrate the expected order of magnitude based on computational studies of other trifluoromethyl-containing compounds. Actual values would require specific calculations for this compound.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of activation energy barriers. wikipedia.org For this compound, potential reaction pathways could involve the Ge-H or Ge-C bonds.

Transition State Theory (TST) is a fundamental concept used to understand reaction rates by examining the properties of the activated complex at the transition state. wikipedia.org Computational methods, such as DFT, can be used to locate the transition state geometry on the potential energy surface. For a hypothetical reaction involving this compound, for instance, the substitution of a hydride with another functional group, the transition state would be a high-energy intermediate where the original Ge-H bond is partially broken and the new bond is partially formed.

The reaction coordinate, which represents the pathway of minimum energy from reactants to products, can be mapped out computationally. This involves calculating the energy of the system at various points along the reaction pathway. The highest point on this path corresponds to the transition state. Studies on the reactions of other bis(trifluoromethyl)-substituted compounds, such as bis(trifluoromethyl)diazomethane with transition-metal complexes, have laid the groundwork for understanding the reactivity of the bis(trifluoromethyl) moiety. rsc.orgrsc.org

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. libretexts.org It can be calculated as the difference in energy between the reactants and the transition state. A higher activation energy barrier corresponds to a slower reaction rate.

For this compound, the strong inductive effect of the two CF₃ groups would likely influence the activation energies of its reactions. For example, in a nucleophilic attack at the germanium center, the electron-withdrawing CF₃ groups would make the germanium atom more electrophilic, potentially lowering the activation barrier for such a reaction. Conversely, for reactions involving the homolytic cleavage of the Ge-H bond, the stability of the resulting radical would play a crucial role. Computational studies on radical trifluoromethoxylation of arenes using bis(trifluoromethyl)peroxide have demonstrated the feasibility of such radical reactions. researchgate.net

Table 2: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Predicted Activation Energy (kcal/mol) | Computational Method |

| Nucleophilic Substitution at Ge | 15 - 25 | DFT/B3LYP/6-311+G(d,p) |

| Radical Hydride Abstraction | 10 - 20 | DFT/B3LYP/6-311+G(d,p) |

| Thermal Decomposition | > 30 | DFT/B3LYP/6-311+G(d,p) |

Note: These are estimated values based on general chemical principles and computational studies of related compounds. Specific reaction conditions would significantly influence the actual activation energies.

Theoretical Models for Germanium-Fluorine Bonding Characteristics and Perfluoroalkyl Effects

The Ge-C bonds in this compound are expected to be highly polarized due to the strong electron-withdrawing nature of the fluorine atoms. This polarization is a result of the large difference in electronegativity between carbon and fluorine. The trifluoromethyl group as a whole exerts a strong negative inductive effect (-I effect), which withdraws electron density from the germanium center.

Furthermore, the presence of multiple fluorine atoms on the carbon atoms adjacent to the germanium introduces the concept of "perfluoroalkyl effects." These effects go beyond simple inductive withdrawal and can include hyperconjugative interactions and steric effects. Theoretical analysis of fluorine-passivated germanium surfaces has shown that Ge-F bonds are thermodynamically stable. While in this compound the fluorine atoms are not directly bonded to germanium, their influence is transmitted through the carbon atoms.

Computational tools like Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and orbital interactions within the molecule. Such an analysis would likely reveal a significant positive charge on the germanium atom and the carbon atoms of the trifluoromethyl groups, with a corresponding negative charge on the fluorine atoms. The bonding can be described in terms of molecular orbitals, where the high electronegativity of the fluorine atoms would lead to lower energy bonding orbitals for the C-F bonds and a significant contribution of fluorine atomic orbitals to these molecular orbitals. The strong electron-withdrawing nature of the CF₃ groups is also known to influence the geometry and rotational barriers of molecules, as seen in computational studies of 3-(trifluoromethyl)phenanthrene. scispace.com

Lack of Publicly Available Research Data on the Reactivity of this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in the documented reactivity profiles of the chemical compound this compound, specifically concerning its nucleophilic, electrophilic, radical, and insertion reactions.

Despite a thorough investigation for research data pertaining to the reactivity profiles and mechanistic pathways of this compound, no specific experimental or theoretical studies detailing the compound's behavior in the requested reaction categories were found. The initial search strategy aimed to gather information on the core areas outlined: nucleophilic and electrophilic reactivity at the germanium center, radical reactions and homolytic cleavage processes, and insertion reactions involving organogermane bonds.

The search results did not yield any articles, communications, or reviews that directly address the chemical reactivity of this compound. The information retrieved focused on related but distinct areas, including the chemistry of other trifluoromethyl-containing compounds and general principles of organometallic reactivity. For instance, studies on the reactivity of other germanes, such as tris(pentafluoroethyl)germane, were identified, but the specific reactivity of the bis(trifluoromethyl) derivative remains undocumented in the public domain.

This absence of data prevents a detailed and scientifically accurate discussion of the following topics for this compound:

Reactivity Profiles and Mechanistic Pathways of Bis Trifluoromethyl Germane

Insertion Reactions Involving Organogermane Bonds:The potential for bis(trifluoromethyl)germane to undergo insertion reactions remains unexplored in the available scientific literature.

Consequently, it is not possible to construct an article that adheres to the provided outline with the required level of detail and scientific accuracy. The lack of primary research on this specific compound means that any attempt to describe its reactivity would be purely speculative and would not meet the standards of a scientifically rigorous article.

Further research, including synthetic, mechanistic, and computational studies, would be necessary to elucidate the reactivity of this compound and provide the data required for a comprehensive review of its chemical properties. Until such research is conducted and published, the reactivity profile of this compound remains an open area in the field of organogermanium chemistry.

Coordination Chemistry and Lewis Acidity of this compound

The electronic structure of this compound is dominated by the intense inductive effect of the two trifluoromethyl groups, which withdraws electron density from the central germanium atom.

The pronounced electron deficiency at the germanium center imparts significant Lewis acidic character to the molecule. It is therefore expected to be a strong Lewis acid, readily forming stable adducts and coordination complexes with a variety of Lewis bases (electron-pair donors). While specific adducts of (CF3)2GeH2 have not been widely characterized, analogies with other potent fluorinated Lewis acids, such as tris(trifluoromethyl)borane (B(CF3)3), suggest that it would form stable complexes with donors like amines, phosphines, ethers, and even halides.

The formation of such an adduct involves the donation of a lone pair of electrons from the Lewis base into a vacant orbital on the germanium atom, resulting in a hypervalent germanium species. For instance, with a generic Lewis base (L), the reaction would be:

(CF3)2GeH2 + :L ⇌ [(CF3)2GeH2-L]

The electrophilic character of the germanium atom in this compound is the cornerstone of its Lewis acidity and coordination chemistry. This electrophilicity arises directly from the polarization of the Ge-C bonds towards the highly electronegative CF3 groups. This property makes the germanium atom susceptible to attack by nucleophiles and is the driving force for the formation of the aforementioned Lewis acid-base adducts. This enhanced electrophilicity could also enable the compound to act as a catalyst by coordinating to and activating organic substrates, for example, by binding to a carbonyl oxygen to facilitate nucleophilic attack at the carbonyl carbon.

Tetrel Bond Interactions and Non-Covalent Germanium Interactions

Beyond conventional covalent and coordinate bonds, the electrophilic nature of the germanium atom in this compound facilitates a class of non-covalent interactions known as tetrel bonds.

A tetrel bond is a non-covalent interaction wherein an element from Group 14 of the periodic table (like germanium) acts as an electrophilic center (Lewis acid) and attracts a nucleophilic region (Lewis base) in another, or the same, molecule. The formation of a tetrel bond is driven by the presence of a region of positive electrostatic potential, known as a σ-hole, on the surface of the tetrel atom, typically located along the extension of a covalent bond.

While no studies have focused exclusively on this compound, extensive theoretical and experimental research on analogous compounds provides compelling evidence for its ability to form strong tetrel bonds.

Theoretical Predictions: Computational studies have consistently shown that the strength of tetrel bonds increases with the polarizability of the tetrel atom (Ge > Si > C) and with the electron-withdrawing power of its substituents. Theoretical calculations on related molecules like GeF4 and other fluorinated germanes reveal a significant positive electrostatic potential (V_S,max_) on the germanium atom, predisposing it to strong interactions with Lewis bases. The two CF3 groups in (CF3)2GeH2 are expected to create a highly positive σ-hole on the germanium atom opposite the Ge-H or Ge-C covalent bonds, making it a potent tetrel bond donor.

Experimental Evidence: Analysis of crystallographic databases has provided clear experimental evidence for the existence of tetrel bonds in the solid state for various organogermanium compounds. These studies show that when germanium is bonded to electronegative atoms like fluorine or oxygen, it frequently forms short, directional contacts with nucleophiles that fit the geometric criteria for tetrel bonds. For example, fluoro-tris((2-methoxymethyl)phenyl)germane exhibits a clear F–Ge···O tetrel bond in its crystal structure.

The trifluoromethyl group itself is known to be a potent facilitator of tetrel bonds, with the carbon atom acting as the electrophilic center. In this compound, the cumulative effect of two such groups directly attached to germanium is expected to result in exceptionally strong and influential tetrel bonding, which would likely play a significant role in its crystal packing and interactions in solution.

Table 2: Summary of Theoretical and Experimental Findings on Related Tetrel Bonds

| Tetrel Donor Molecule | Interacting Atom/Base | Interaction Type | Key Finding | Citation |

|---|---|---|---|---|

| GeF4 | Anions (F-, Cl-, etc.) | Anionic Tetrel Bond | Strong interaction with significant covalent character. | |

| Fluoro-tris- (phenyl)germane | Oxygen | Intramolecular Tetrel Bond | Experimental evidence from X-ray crystallography. | |

| F3GeH | NH3 | Neutral Tetrel Bond | Theoretical calculations show stronger bonds for Ge vs. Si. |

Influence of Trifluoromethyl Groups on Sigma-Hole Formation

The electronic landscape of a molecule plays a crucial role in dictating its non-covalent interactions and reactivity. In the case of this compound, ((CF₃)₂GeH₂), the presence of two highly electronegative trifluoromethyl (CF₃) groups significantly modulates the electron density around the central germanium atom. This influence is pivotal in the formation of a phenomenon known as a sigma-hole.

A sigma-hole is a region of positive electrostatic potential located on the extension of a covalent bond. This electron-deficient area arises because the electron density is drawn away from the less electronegative atom (in this case, germanium) towards the more electronegative substituent and also towards the bonding region. Atoms from group 14, like germanium, are known to participate in these types of non-covalent interactions, which are specifically termed tetrel bonds.

The two trifluoromethyl groups in this compound are powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This strong inductive effect pulls electron density away from the germanium atom. Consequently, the electronic density on the germanium atom is depleted, particularly along the axis of the Ge-H and Ge-C bonds. This withdrawal of electron density leads to the formation of a region of positive electrostatic potential, or a sigma-hole, on the germanium atom, opposite to the covalent bonds.

The strength of the sigma-hole is directly related to the electron-withdrawing power of the substituents. A more electron-withdrawing group will result in a more positive sigma-hole. The trifluoromethyl group is a significantly stronger electron-withdrawing group than a methyl group (CH₃). Therefore, it can be inferred that the sigma-hole on the germanium atom in this compound would be substantially more positive than in a corresponding dimethylgermane ((CH₃)₂GeH₂).

The presence of a pronounced sigma-hole on the germanium atom in this compound has significant implications for its reactivity. This region of positive electrostatic potential makes the germanium atom a more susceptible site for nucleophilic attack. Lewis bases, which are electron-rich species, can be attracted to this positive region, leading to the formation of non-covalent interactions or initiating a chemical reaction.

The directionality of the sigma-hole is a key feature of these interactions. The positive potential is most pronounced along the extension of the covalent bond, meaning that nucleophiles will preferentially approach the germanium atom from this direction. This directional nature can influence the geometry of intermolecular complexes and the stereochemical outcome of reactions.

To illustrate the effect of substituents on sigma-hole intensity, the following table presents a conceptual comparison of the calculated maximum electrostatic potential (V_S,max) for a series of germane (B1219785) derivatives. Note that these are illustrative values based on established chemical principles, as specific computational data for this compound was not found in the search results.

| Compound Name | Substituent (R) | Electronegativity of R (Pauling Scale) | Expected Relative Sigma-Hole Potential on Ge (V_S,max) |

| Dimethylgermane | CH₃ | 2.55 | Low |

| Germane | H | 2.20 | Moderate |

| Difluorogermane | F | 3.98 | High |

| This compound | CF₃ | ~3.5 (group electronegativity) | Very High |

This table highlights that as the electron-withdrawing strength of the substituent increases, the positive electrostatic potential of the sigma-hole on the germanium atom is expected to increase significantly. The potent inductive effect of the two trifluoromethyl groups in this compound, therefore, is a critical factor in creating a highly positive sigma-hole, which in turn governs its reactivity profile, particularly its interactions with nucleophiles and its propensity to form tetrel bonds.

Advanced Research Applications in Chemical Synthesis and Materials Science

Applications in Materials Science Research

Organometallic compounds are crucial as precursors for the deposition of thin films and the synthesis of nanomaterials through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The choice of precursor is critical as it dictates deposition temperature, film purity, and material properties.

Germanium thin films and nanomaterials are of interest for applications in electronics, optics, and energy storage. utexas.edu Various organogermanium compounds have been explored as precursors for their synthesis. For example, dihalide germylene complexes are used for low-temperature CVD/ALD processes to create films for phase-change memory devices. google.com Similarly, arylgermanium trihydrides have been used to synthesize amorphous germanium nanoparticles.

Although the use of bis(trifluoromethyl)germane as a CVD or ALD precursor is not specifically documented in available research, its volatility—a key requirement for such precursors—and its decomposition pathway could offer a route to germanium-based materials. The fluorine content might allow for lower deposition temperatures or the formation of germanium-carbide or doped germanium films with unique electronic properties. The synthesis of germanium nanocrystals from various precursors like phenyl trichlorogermane is well-established, suggesting that a fluorinated precursor like this compound could be adapted for similar solution-phase syntheses of size-controlled nanoparticles. researchgate.net

The incorporation of trifluoromethyl groups is a proven strategy for tailoring the properties of functional materials. The strong electron-withdrawing nature and lipophilicity of CF₃ groups can influence intermolecular interactions, electronic structure, and surface properties. For example, the 3,5-bis(trifluoromethyl)phenyl motif is a ubiquitous component in catalysts and functional organic materials due to its ability to modulate electronic properties and engage in specific non-covalent interactions. rsc.org

By incorporating this compound into a material, either as a surface-modifying agent or as a building block, it is conceivable that one could achieve materials with tailored properties. These might include enhanced thermal stability, low surface energy (hydrophobicity), or specific optical and dielectric constants. The presence of both germanium and highly fluorinated groups could lead to multifunctional materials with applications in advanced electronics or coatings.

Introducing CF₃ groups into polymer backbones is an effective method for enhancing their properties. For instance, fluorinated polyimides prepared from diamine monomers containing bis(trifluoromethyl) groups exhibit excellent thermal stability, high glass transition temperatures, and improved solubility in organic solvents, making them suitable for applications in flexible electronics. researchgate.net These polymers can be cast into tough, flexible films with high optical transparency. researchgate.net

While direct polymerization or grafting of this compound has not been reported, its potential incorporation into polymer chains could yield advanced materials. For example, it could be used to modify existing polymers through hydrosilylation-type reactions on pendant vinyl groups or as a co-monomer in polymerization processes. The resulting germanium-containing fluoropolymers could combine the high thermal stability and optical properties associated with fluorinated polymers with the unique electronic and refractive index properties of germanium.

The table below summarizes the properties of a series of fluorinated polyimides, illustrating the impact of incorporating bis(trifluoromethyl)phenyl units, a strategy that provides a model for the potential benefits of using this compound in polymer science.

| Polymer Backbone | 5% Weight Loss Temp. (°C, N₂) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Coefficient of Thermal Expansion (ppm/°C) |

| BPDA-based Polyimide | 605 | 366 | 145 | 6.8 |

| BTDA-based Polyimide | 588 | 363 | 115 | 45.3 |

| ODPA-based Polyimide | 572 | 345 | 92 | 53.6 |

| 6-FDA-based Polyimide | 535 | 353 | 98 | 63.1 |

| PMDA-based Polyimide | 594 | >400 | - | 11.2 |

| Data derived from studies on polyimides synthesized with 2,6-bis(trifluoromethyl)benzidine. researchgate.net |

Future Research Directions and Concluding Perspectives

Emerging Synthetic Methodologies and Scalability

The development of efficient and scalable synthetic routes to bis(trifluoromethyl)germane is a primary challenge. Current methods for creating related trifluoromethylated compounds often rely on multi-step processes. Future research is expected to focus on more direct and atom-economical approaches.

Direct Trifluoromethylation: Investigating novel reagents for the direct trifluoromethylation of germane (B1219785) (GeH₄) or its precursors could offer a more streamlined synthesis. This might involve exploring new nucleophilic or electrophilic trifluoromethylating agents that are compatible with the sensitive Ge-H bonds.

Flow Chemistry: The use of flow chemistry systems could provide significant advantages for the synthesis of potentially hazardous or reactive compounds like this compound. innovationnewsnetwork.com As demonstrated by automated systems like RoboChem, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can improve yields, enhance safety, and facilitate scalability. innovationnewsnetwork.com By mixing reagents in small volumes within a network of tubes, these systems can minimize waste and provide real-time data for rapid optimization. innovationnewsnetwork.com

One-Pot Syntheses: Designing one-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, could dramatically improve efficiency. rsc.org This approach, successful for compounds like bis(trifluoromethylated)benziodoxoles, reduces solvent waste and purification steps, making the process more economically viable and scalable. rsc.org

Challenges in scalability often relate to the cost and availability of starting materials and the safety of the reaction conditions. Future methodologies will need to address these factors to enable broader investigation and application of this compound.

Advanced Spectroscopic Probes and In Situ Characterization

A thorough understanding of the structure, bonding, and reactive intermediates of this compound requires sophisticated analytical techniques. While standard methods like multinuclear NMR and IR spectroscopy are foundational, advanced probes can offer deeper insights. nih.gov

Gas-Phase Infrared Spectroscopy: This method provides detailed information about the vibrational modes of the molecule, which is invaluable for structural confirmation. nih.gov

In Situ Monitoring: The ability to monitor reactions in real-time is critical for understanding reaction mechanisms and identifying transient species. The integration of spectroscopic tools, such as NMR, directly into reaction setups (as seen in automated chemistry platforms) allows for the immediate feedback necessary to optimize reaction conditions. innovationnewsnetwork.com This approach would be particularly useful for studying the formation and subsequent reactions of this compound. rsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for predicting and corroborating experimental data. mdpi.com DFT can be used to compute vibrational spectra, NMR chemical shifts, and molecular geometries, providing a theoretical framework that complements experimental findings. nih.govmdpi.comnih.gov For instance, DFT calculations have been successfully used to achieve excellent agreement with experimental vibrational frequencies for related compounds. nih.gov

The table below summarizes key characterization techniques and the information they can provide for this compound.

| Technique | Type of Information | Relevance |

| Multinuclear NMR | Structural connectivity, electronic environment | Confirms the presence and bonding of CF₃ groups and hydrogen atoms. |

| Gas-Phase IR | Vibrational frequencies, functional groups | Provides a "fingerprint" of the molecule and confirms Ge-H and C-F bonds. |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirms the molecular formula and provides clues about bond strengths. |

| DFT Calculations | Predicted spectra, molecular orbitals | Complements experimental data and offers insight into electronic structure. |

Integration with Machine Learning and AI in Chemical Discovery

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how new molecules and materials are discovered and optimized. nih.govuva.nl The application of machine learning (ML) to the study of this compound could significantly accelerate its development.

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties, reactivity, and synthetic accessibility of new compounds. mdpi.comresearchgate.net For a molecule like this compound, ML models could forecast its stability, electronic properties, and potential as a precursor for materials science applications.

Reaction Optimization: AI-driven platforms can autonomously explore vast reaction spaces to identify optimal synthetic conditions. innovationnewsnetwork.comappliedclinicaltrialsonline.com Systems like RoboChem integrate AI with automated flow chemistry to outperform human chemists in speed and accuracy, generating comprehensive datasets that include both successful and failed experiments to provide deeper insights. innovationnewsnetwork.com This data-driven approach moves chemical discovery from trial-and-error to a more predictive science. appliedclinicaltrialsonline.com

Data Mining and Analysis: Large language models (LLMs) are being adapted for scientific research to extract and structure data from vast amounts of scientific literature. nih.gov An AI agent could build a comprehensive database on organogermanium compounds, identifying knowledge gaps and suggesting promising research directions for this compound. nih.gov The development of AI tools like MutComputeX, which identifies protein mutations to enhance the microbial production of drug precursors, showcases the potential for AI to engineer biological systems for chemical synthesis. utexas.edu

Exploration of Novel Reactivity Patterns and Unconventional Bonding

The two electron-withdrawing trifluoromethyl groups are expected to significantly influence the reactivity of the germanium center in this compound.

Electrophilicity: The strong inductive effect of the CF₃ groups likely renders the germanium atom highly electrophilic. This is analogous to bis(trifluoromethanesulfonate) esters, which are potent electrophiles used in nucleophilic substitution reactions. nih.goviucr.orgiucr.org Research could explore its reactions with a wide range of nucleophiles to synthesize new, complex organogermanium compounds.

Ge-H Bond Activation: The reactivity of the germane hydrides (Ge-H) is a key area for investigation. These bonds could be activated for hydrosilylation-type reactions or serve as precursors for generating germyl (B1233479) radicals or germylenes, which are valuable intermediates in synthetic chemistry.

Unconventional Bonding: The presence of highly electronegative fluorine atoms could lead to interesting non-covalent interactions, such as intermolecular C-F···F-C interactions, which have been observed in the crystal structures of other trifluoromethyl-containing compounds. nih.goviucr.org Computational studies could probe the molecular electrostatic potential to understand charge distribution and predict intermolecular interactions. nih.goviucr.org The study of organogermanium compounds with Ge-O bonds has revealed diverse structural motifs, and the introduction of CF₃ groups could lead to novel and potentially useful supramolecular assemblies. mdpi.com

Synergistic Applications in Interdisciplinary Scientific Fields

While specific applications for this compound are yet to be established, its unique properties suggest potential uses across several scientific disciplines. The development of related bis(trifluoromethyl)-containing molecules provides a roadmap for potential applications.

Materials Science: Fluorinated polyimides derived from bis(trifluoromethyl)benzidine exhibit high thermal stability and are suitable for flexible electronics. researchgate.net Similarly, this compound could serve as a precursor for germanium-containing polymers or thin films with tailored electronic properties and enhanced stability for use in devices like organic field-effect transistors (OFETs). rsc.org

Medicinal Chemistry and Bio-imaging: The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. While germanium compounds have seen limited use in medicine, this compound could be a building block for novel therapeutic agents. mdpi.com Furthermore, other bis(trifluoromethyl) compounds have been developed as highly fluorogenic, far-red to near-infrared dyes for live-cell fluorescence microscopy, suggesting a potential pathway for developing germanium-based imaging agents. chemrxiv.orgnih.gov

Agrochemicals: The strategic incorporation of fluorine atoms is a well-established strategy in the design of modern herbicides and pesticides. This compound could be explored as a scaffold for new agrochemicals. beilstein-journals.org

The table below outlines potential interdisciplinary applications for derivatives of this compound.

| Field | Potential Application | Rationale |

| Electronics | Precursor for semiconductor thin films | Introduction of germanium and fluorine may tune electronic properties and stability. |

| Polymers | Monomer for high-performance polymers | CF₃ groups can enhance thermal stability, chemical resistance, and optical properties. |

| Bio-imaging | Scaffold for fluorescent probes | Fluorine substitution can red-shift excitation and emission for deeper tissue imaging. |

| Pharmaceuticals | Building block for drug candidates | CF₃ groups can improve metabolic stability and potency of bioactive molecules. |

Q & A

Q. What are the established synthetic routes for Bis(trifluoromethyl)germane, and how can purity be optimized during purification?

this compound synthesis typically involves halogen exchange reactions or direct fluorination of germanium precursors. For example, analogous compounds like germanium tetrafluoride (GeF₄) are synthesized via reactions of germanium oxides with hydrofluoric acid under controlled conditions . Purification often employs cryogenic distillation or trap-to-trap methods to isolate volatile byproducts. Purity optimization requires inert atmospheres (e.g., argon gloveboxes) and analytical validation via NMR or GC-MS to confirm absence of contaminants like unreacted trifluoromethyl ligands .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group symmetry (δ ~ -60 ppm) and ⁷³Ge NMR for germanium coordination environment analysis.

- X-ray Crystallography : Resolves molecular geometry, bond lengths (e.g., Ge–C vs. Ge–F), and crystal packing. For analogs like 2,2'-bis(trifluoromethyl) compounds, crystallographic data reveal bond angles critical for steric analysis .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) verifies molecular ion peaks (e.g., [C₂F₆GeH]⁺) and isotopic patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its volatility and potential toxicity, use fume hoods with negative pressure and conduct risk assessments per CLP regulations . CAMEO Chemicals guidelines recommend using chemical-resistant gloves (e.g., Viton®) and emergency showers. Storage in passivated steel cylinders under inert gas minimizes decomposition . Spill containment requires specialized adsorbents (e.g., fluoropolymer-based materials) to avoid exothermic reactions .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in novel organometallic reactions?

Density Functional Theory (DFT) calculations model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the Ge–C bond dissociation energy in trifluoromethyl-germanium compounds can be compared to analogs like tetramethylgermane to assess stability . Molecular Dynamics (MD) simulations further evaluate solvent effects (e.g., THF vs. DMF) on reaction kinetics. Validation requires correlating computed activation energies with experimental Arrhenius parameters .

Q. How should researchers address contradictions in spectroscopic data during mechanistic studies?

Contradictions (e.g., unexpected ¹⁹F NMR shifts) may arise from dynamic processes like fluxionality or solvent coordination. Methodological solutions include:

Q. What strategies ensure reproducibility in synthesizing this compound derivatives across laboratories?

Adopt FAIR data principles:

- Document reaction parameters (e.g., stoichiometry, temperature ramps) in machine-readable formats.

- Use standardized purity benchmarks (e.g., ≥99.5% by GC-MS) and reference materials.

- Share raw data (spectra, crystallographic files) via repositories like NFDI4Chem to enable meta-analyses .

Q. What advanced spectroscopic methods resolve ambiguities in the electronic structure of this compound?

- X-ray Absorption Spectroscopy (XAS) : Probes Ge K-edge to differentiate oxidation states (e.g., Ge²⁺ vs. Ge⁴⁺).

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates in Ge–C bond cleavage.

- Multinuclear MRI : Maps spatial distribution in reaction mixtures for kinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.